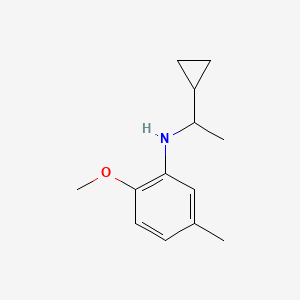![molecular formula C10H18FNO B13285861 1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol](/img/structure/B13285861.png)
1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both fluorine and hydroxyl groups in its structure suggests it may have unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic structure or the fluorinated side chain.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the bicyclic structure may provide stability and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A precursor in the synthesis of the target compound.
3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are used in various chemical and pharmaceutical applications.
Uniqueness
1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol is unique due to the presence of both fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the bicyclic structure makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C10H18FNO |
|---|---|
Molecular Weight |
187.25 g/mol |
IUPAC Name |
1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C10H18FNO/c1-10(2)8-5-12(6-9(8)10)4-7(13)3-11/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
RPHRRIDHYWCYNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CN(C2)CC(CF)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



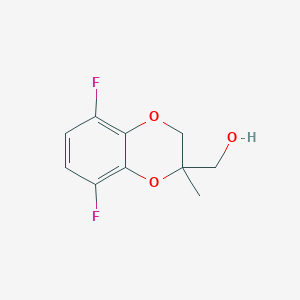
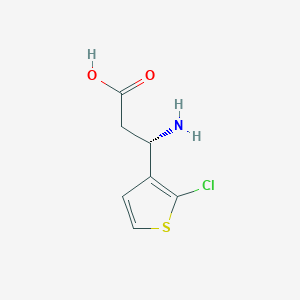
![[(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine](/img/structure/B13285801.png)
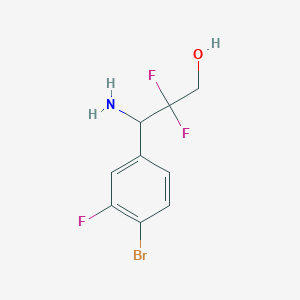
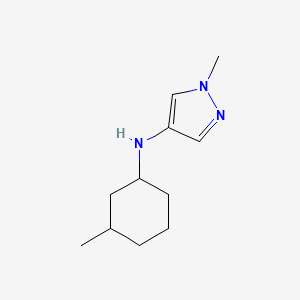
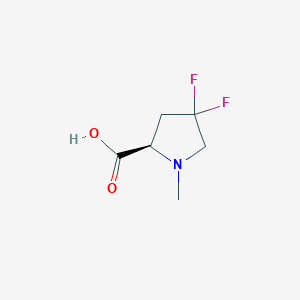
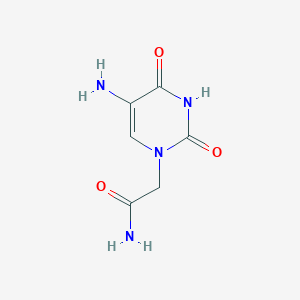
![4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13285828.png)

![2-[(4-Propylcyclohexyl)amino]butan-1-ol](/img/structure/B13285836.png)
![7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B13285841.png)
![2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13285854.png)
